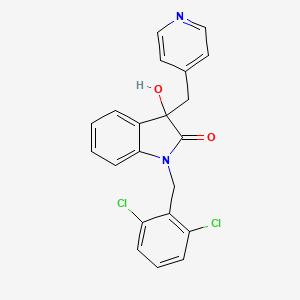

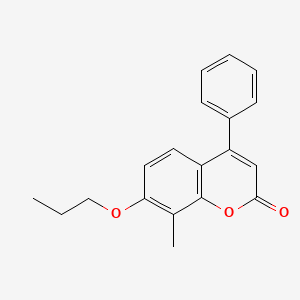

![molecular formula C15H9F3N6O4 B4626377 N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)

N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide, involves strategic synthetic routes that have been meticulously developed over the years. Cherukupalli et al. (2017) outline various synthetic strategies employed for creating such derivatives, emphasizing the structure-activity relationship (SAR) studies that have led to the discovery of lead compounds for different disease targets (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is crucial for their biological activity. This class of compounds structurally resembles purines, which has prompted investigations into their therapeutic significance. Their structural analysis has revealed a critical role in various disease conditions, with bioactivity as adenosine antagonistic properties being among the first discovered medicinal potentials. This has led to extensive biochemical and biophysical studies to elucidate their structure-activity relationships (Chauhan & Kumar, 2013).

Applications De Recherche Scientifique

Chemical Synthesis and Modifications The introduction of the aminooxy group onto nitroaromatic and heterocyclic rings is a key area of research, focusing on the synthesis of hydroxylamines substituted on the oxygen by heterocyclic rings. This method has been applied to create highly reactive intermediates, indicating its significance in chemical synthesis and modifications (Sheradsky, Salemnick, & Nir, 1972).

Anticancer Research Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown promise in anticancer research. A particular focus has been on synthesizing new compounds with potential antitumor activity against human breast adenocarcinoma cell lines. The study highlights the synthesis process and the evaluation of these compounds' inhibitory activity, with some displaying potent antitumor properties (Abdellatif et al., 2014).

Energetic Materials Development Research into the nitration of nitrogen-rich heterocyclic energetic compounds emphasizes the role of the nitro group in improving the oxygen balance and detonation performances of energetic materials. This work reviews the nitration methods of azoles and azines, contributing to the development of energetic materials with adjustable properties (Luo et al., 2022).

Metal Ions Interaction Studies The interaction of metal ions with heterocyclic bases, focusing on adducts formed by nickel(II) and cobalt(II) with heterocyclic bases like pyrazine, highlights the influence of nitrogen basicity on the strength of metal ion bonds and the thermal stability of the adducts. This research aids in understanding the complex interactions between metal ions and heterocyclic compounds (Erre et al., 1992).

Orientations Futures

The pyrazolo[1,5-a]pyrimidine core has been highlighted for its potential in the development of new drugs. Current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mécanisme D'action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have a high impact in medicinal chemistry . They have been studied for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives are known for their significant photophysical properties . These properties may influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Given the compound’s potential anticancer and enzymatic inhibitory activities , it can be inferred that it may affect pathways related to cell proliferation and enzyme function.

Result of Action

Given its potential anticancer and enzymatic inhibitory activities , it can be inferred that the compound may induce changes at the molecular and cellular levels that inhibit cell proliferation and enzyme function.

Propriétés

IUPAC Name |

[(Z)-[amino-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N6O4/c16-15(17,18)11-5-6-20-13-10(7-21-23(11)13)12(19)22-28-14(25)8-1-3-9(4-2-8)24(26)27/h1-7H,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRFWYHIARTBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)ON=C(C2=C3N=CC=C(N3N=C2)C(F)(F)F)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O/N=C(/C2=C3N=CC=C(N3N=C2)C(F)(F)F)\N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-Nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

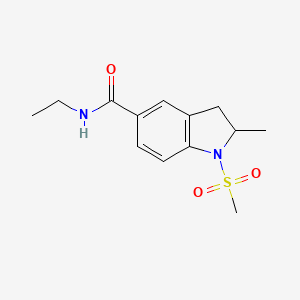

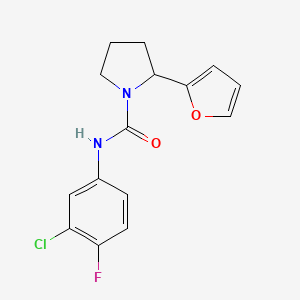

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

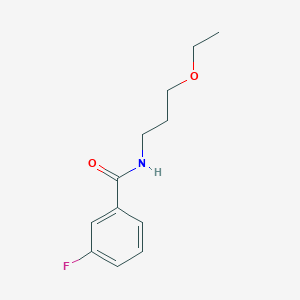

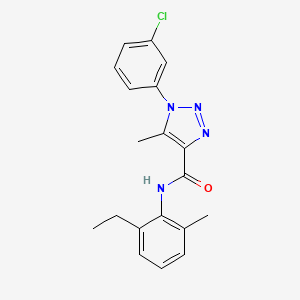

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

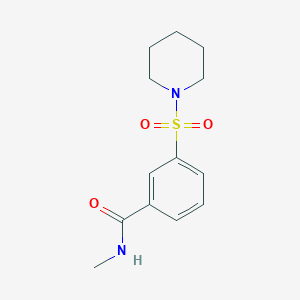

![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4626363.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)